molecular formula C7H9NO3S B1456710 4-Hydroxy-3-methylbenzenesulfonamide CAS No. 1243376-03-5

4-Hydroxy-3-methylbenzenesulfonamide

Cat. No.: B1456710
CAS No.: 1243376-03-5
M. Wt: 187.22 g/mol
InChI Key: VIHOWVWWGHBTIE-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methylbenzenesulfonamide is a compound with the formula C7H9NO3S and a molecular weight of 187.22 g/mol . It is also known as Methylsulfamide. The compound is part of the sulfonamide group of drugs, which have a range of pharmacological activities .


Synthesis Analysis

While there is limited information available on the specific synthesis of this compound, sulfonamide compounds such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide (PSASF) have been synthesized and studied for their antibacterial activity .


Molecular Structure Analysis

The structure of this compound involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . Density functional theory (DFT) computations are frequently employed for theoretical simulation of an organic compound’s electronic structure .

Mechanism of Action

Target of Action

It’s worth noting that sulfonamides, a class of compounds to which 4-hydroxy-3-methylbenzenesulfonamide belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .

Mode of Action

Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the conversion of PABA to dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects several biochemical pathways. The most significant is the disruption of DNA synthesis in bacteria, as folic acid is a crucial component in the production of nucleotides, the building blocks of DNA . This disruption can lead to the cessation of bacterial growth and replication .

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis and, consequently, DNA synthesis . This makes it potentially useful in the treatment of bacterial infections .

Safety and Hazards

Safety data sheets suggest that exposure to 4-Hydroxy-3-methylbenzenesulfonamide should be avoided. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

Future Directions

While there is limited information available on the specific future directions of 4-Hydroxy-3-methylbenzenesulfonamide, research into sulfonamides and similar compounds continues to be an active field. For example, hydrogels have been applied in the treatment of oral diseases and defect repair due to their three-dimensional network structure . Additionally, peptide-drug conjugates are being explored for targeted cancer therapy .

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-methylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with carbonic anhydrase IX, an enzyme involved in regulating pH levels in cells. The compound acts as an inhibitor of this enzyme, which can be useful in targeting cancer cells that rely on altered pH levels for survival . Additionally, this compound has been shown to interact with other sulfonamide-sensitive enzymes, contributing to its potential as an antimicrobial agent .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by inhibiting carbonic anhydrase IX, leading to changes in gene expression and disruption of cellular homeostasis . Furthermore, it has shown potential in modulating oxidative stress responses and influencing metabolic pathways related to energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in pH regulation within the cell . This inhibition can trigger a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under various conditions, making it suitable for long-term experiments Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . Higher doses can lead to toxicity and adverse reactions, including liver and kidney damage . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX and other sulfonamide-sensitive enzymes, influencing metabolic flux and metabolite levels . The compound’s impact on metabolic pathways related to energy production and oxidative stress responses has been a focus of research, highlighting its potential in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm and nucleus . The compound’s activity and function may be influenced by its subcellular localization, with potential targeting signals or post-translational modifications directing it to specific organelles

Properties

IUPAC Name

4-hydroxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4,9H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHOWVWWGHBTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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